molecular formula C11H17F6NO2 B6131675 dipropylazanium;(Z)-1,1,1,5,5,5-hexafluoro-4-oxopent-2-en-2-olate

dipropylazanium;(Z)-1,1,1,5,5,5-hexafluoro-4-oxopent-2-en-2-olate

Cat. No.: B6131675
M. Wt: 309.25 g/mol
InChI Key: WCOZKZRGSJYTCB-BTJKTKAUSA-N
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Description

Dipropylazanium;(Z)-1,1,1,5,5,5-hexafluoro-4-oxopent-2-en-2-olate is a complex organic compound with unique structural features It consists of a dipropylazanium cation and a hexafluoro-4-oxopent-2-en-2-olate anion

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dipropylazanium;(Z)-1,1,1,5,5,5-hexafluoro-4-oxopent-2-en-2-olate typically involves the reaction of dipropylamine with hexafluoroacetylacetone under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and other side reactions. The product is then purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and yield while minimizing the risk of contamination. The use of advanced purification techniques, such as high-performance liquid chromatography (HPLC), further enhances the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Dipropylazanium;(Z)-1,1,1,5,5,5-hexafluoro-4-oxopent-2-en-2-olate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the compound into less oxidized forms.

    Substitution: The hexafluoro group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens and organometallic compounds facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes.

Scientific Research Applications

Dipropylazanium;(Z)-1,1,1,5,5,5-hexafluoro-4-oxopent-2-en-2-olate has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and catalysis.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of dipropylazanium;(Z)-1,1,1,5,5,5-hexafluoro-4-oxopent-2-en-2-olate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and triggering various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Dipropylamine: A simpler amine with similar structural features.

    Hexafluoroacetylacetone: The precursor used in the synthesis of the compound.

    Other Hexafluoro Compounds: Compounds with similar hexafluoro groups but different cations.

Uniqueness

Dipropylazanium;(Z)-1,1,1,5,5,5-hexafluoro-4-oxopent-2-en-2-olate is unique due to its combination of a dipropylazanium cation and a hexafluoro-4-oxopent-2-en-2-olate anion. This unique structure imparts specific chemical and physical properties, making it valuable for various applications.

Properties

IUPAC Name

dipropylazanium;(Z)-1,1,1,5,5,5-hexafluoro-4-oxopent-2-en-2-olate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H15N.C5H2F6O2/c1-3-5-7-6-4-2;6-4(7,8)2(12)1-3(13)5(9,10)11/h7H,3-6H2,1-2H3;1,12H/b;2-1-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCOZKZRGSJYTCB-BTJKTKAUSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC[NH2+]CCC.C(=C(C(F)(F)F)[O-])C(=O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC[NH2+]CCC.C(=C(/C(F)(F)F)\[O-])\C(=O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17F6NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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